molecular formula C13H18N2O3 B8376275 Methyl 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoate

Methyl 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoate

Cat. No. B8376275
M. Wt: 250.29 g/mol
InChI Key: CKVIHVMGVLZFFC-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

Methyl 4-cyano-5-(isopropylamino)-2-methylbenzoate (224 mg, 0.96 mmol) was dissolved in DMSO (2 mL) and cooled in a cold water bath. 30% Aqueous hydrogen peroxide (0.2 mL) and potassium carbonate (42.6 mg, 0.31 mmol) was added, and the mixture was stirred at ambient temperature for 1 h. The reaction mixture was partitioned between ethyl acetate and 10% aqueous lithium chloride. The aqueous portion was extracted with ethyl acetate. The combined organic portion was dried over sodium sulfate, then filtered and concentrated to a yellow oil which was purified by column chromatography (silica gel, 15-30% ethyl acetate in hexanes to afford methyl 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoate (202 mg, 0.81 mmol, 83% yield) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.35 (d, 1H), 7.26 (d, 1H), 7.24-7.22 (m, 2H), 5.70 (br s, 1H), 3.90 (s, 3H), 3.75-3.68 (m, 1H), 2.42 (s, 3H), 1.26-1.24 (m, 6H); MS (EI) for C13H18N2O3: 251 (MH+).
Name
Methyl 4-cyano-5-(isopropylamino)-2-methylbenzoate
Quantity
224 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
42.6 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]([NH:13][CH:14]([CH3:16])[CH3:15])=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([CH3:17])[CH:4]=1)#[N:2].OO.C(=O)([O-])[O-:21].[K+].[K+]>CS(C)=O>[NH2:2][C:1]([C:3]1[C:12]([NH:13][CH:14]([CH3:15])[CH3:16])=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([CH3:17])[CH:4]=1)=[O:21] |f:2.3.4|

Inputs

Step One
Name
Methyl 4-cyano-5-(isopropylamino)-2-methylbenzoate
Quantity
224 mg
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1NC(C)C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
OO
Name
Quantity
42.6 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a cold water bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and 10% aqueous lithium chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portion was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 15-30% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(=O)C1=CC(=C(C(=O)OC)C=C1NC(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.81 mmol
AMOUNT: MASS 202 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 261.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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